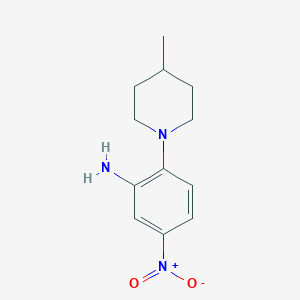

2-(4-Methylpiperidin-1-yl)-5-nitroaniline

Description

Contextualization of Substituted Anilines in Contemporary Organic Chemistry

Substituted anilines are a class of organic compounds that serve as fundamental building blocks in a wide range of chemical syntheses. chemicalbook.com Derived from aniline (B41778) through the modification of the aromatic ring with various functional groups, these compounds are pivotal starting materials for the production of dyes, benzothiazole (B30560) derivatives, and cinnoline (B1195905) derivatives. chemicalbook.com The electronic nature of the substituents can significantly influence the reactivity of the aniline core, particularly in electrophilic aromatic substitution reactions.

The nitro group, as seen in nitroanilines, is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming groups to the meta position. Conversely, the amino group is a powerful activating, ortho-, para-director. This dichotomy of electronic effects within the same molecule makes substituted nitroanilines, like the parent compound of this article, interesting substrates for selective chemical transformations. Furthermore, the aniline motif is prevalent in many pharmaceutical compounds, though its inclusion can sometimes lead to metabolic instability. ed.ac.uk This has prompted research into aniline isosteres to mitigate potential toxicities while retaining desired biological activity. ed.ac.uk

Significance of Piperidine (B6355638) Derivatives as Structural Motifs

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry. bldpharm.com It is a core component in a vast number of FDA-approved pharmaceuticals and commercially successful drugs. chemwhat.com The prevalence of the piperidine scaffold stems from its ability to confer favorable physicochemical and pharmacokinetic properties to a molecule. chemicalbook.com

Piperidine derivatives are integral to drugs across numerous therapeutic areas, including as central nervous system modulators, anticancer agents, anticoagulants, and analgesics. chemwhat.comcoreychem.com The incorporation of a piperidine moiety can enhance a compound's solubility, metabolic stability, and ability to cross biological membranes. Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets like enzymes and receptors. chemicalbook.comachmem.com The versatility of the piperidine scaffold makes it an invaluable tool for medicinal chemists in the design and development of new therapeutic agents. bldpharm.com

Rationale for Investigating 2-(4-Methylpiperidin-1-yl)-5-nitroaniline within Chemical Research Frameworks

The specific chemical architecture of this compound, which combines a nitro-activated aniline ring with a 4-methylpiperidine (B120128) substituent, makes it a compound of significant interest for chemical research, particularly in the synthesis of biologically active molecules. The rationale for its investigation is multifaceted.

Firstly, this compound serves as a valuable intermediate in multi-step synthetic sequences. The nitro group can be readily reduced to an amine, providing a reactive handle for further functionalization, such as amide bond formation or the construction of new heterocyclic rings. This synthetic utility is highlighted by analogous compounds; for instance, the closely related piperazine (B1678402) derivative, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been explicitly identified as an intermediate in the synthesis of novel tyrosine kinase inhibitors. nih.gov Kinase inhibitors are a major class of targeted cancer therapeutics, underscoring the potential of this molecular scaffold in oncology drug discovery. ed.ac.uk

Secondly, the combination of the substituted aniline and the piperidine ring creates a framework with potential for high biological activity. Research into other complex nitroaromatic compounds has demonstrated their utility. For example, scaffolds containing a 2-nitroaniline (B44862) moiety linked to a piperazine have been investigated as potent inhibitors of ion channels in mosquitos, suggesting applications in controlling vector-borne diseases. Moreover, in the development of novel synthetic opioids, it has been observed that N-piperidinyl modifications on a core structure, often in conjunction with a nitro group, can be crucial for potent biological activity.

The investigation of this compound is therefore driven by its potential as a versatile building block for creating more complex molecules with desirable pharmacological properties. Its structure is primed for chemical modification, allowing chemists to systematically explore structure-activity relationships in the pursuit of new therapeutic agents.

Compound Data

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 188604-99-1 |

| Molecular Formula | C₁₂H₁₇N₃O₂ |

| Molecular Weight | 235.28 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9-4-6-14(7-5-9)12-3-2-10(15(16)17)8-11(12)13/h2-3,8-9H,4-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGLDICANUYMDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization Methodologies

X-ray Crystallographic Analysis and Solid-State Structural Investigations

Analysis of Conformational Preferences of the Piperidine (B6355638) Ring

In the solid state, the piperidine ring is anticipated to lock into a stable chair conformation. This is observed in the crystal structure of its piperazine (B1678402) analogue, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, where the piperazine ring also adopts a distinct chair form. nih.gov In this analogue, the dihedral angle between the plane of the benzene (B151609) ring and the plane formed by the four carbon atoms of the piperazine ring is 12.17(3)°. nih.gov A similar orientation is expected for "2-(4-Methylpiperidin-1-yl)-5-nitroaniline," where the bulky substituted aniline (B41778) group attached to the nitrogen of the piperidine ring would also influence the ring's puckering and its orientation relative to the aromatic system. The specific torsion angles within the piperidine ring define its exact shape, and these would be confirmed by single-crystal X-ray diffraction.

| Parameter | Expected Conformation/Orientation | Basis of Analysis |

| Piperidine Ring Conformation | Chair | Minimization of torsional and steric strain. |

| 4-Methyl Group Position | Equatorial | Avoidance of 1,3-diaxial steric hindrance. |

| Ring-Aromatic Plane Dihedral Angle | Small (approx. 10-15°) | Data from the piperazine analogue. nih.gov |

Determination of Intermolecular Interactions and Crystal Packing

The primary amine (-NH₂) and the nitro group (-NO₂) on the aniline ring are key functional groups for forming strong hydrogen bonds. The amine group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group are strong hydrogen bond acceptors. This can lead to the formation of robust intermolecular N-H···O hydrogen bonds, linking molecules into chains or more complex three-dimensional networks.

Furthermore, an intramolecular N-H···O hydrogen bond between one of the amine hydrogens and an oxygen atom of the adjacent nitro group is highly probable. This type of interaction forms a stable six-membered ring, referred to as an S(6) ring motif, which would contribute to the planarity of the nitroaniline moiety. nih.gov This feature is explicitly observed in the crystal structure of the piperazine analogue. nih.gov

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Structure |

| Intramolecular Hydrogen Bond | N-H (Amine) | O (Nitro) | Formation of an S(6) ring, stabilization of molecular conformation. nih.gov |

| Intermolecular Hydrogen Bond | N-H (Amine) | O (Nitro) / N (Piperidine) | Linking molecules into chains or sheets, primary stabilization of the crystal lattice. nih.gov |

| Weak Hydrogen Bonds | C-H (Aromatic/Aliphatic) | O (Nitro) / N (Piperidine) | Secondary interactions contributing to the 3D network. |

| van der Waals Forces | All atoms | All atoms | Overall packing efficiency and density. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT calculations are a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. This analysis provides fundamental information about the molecule's stability, reactivity, and electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT used to investigate the properties of molecules in their excited states. It is particularly useful for predicting spectroscopic properties.

Analysis of Stokes Shift and Emission CharacteristicsThe Stokes shift is the difference between the maximum wavelength of absorption and the maximum wavelength of emission. After a molecule absorbs light and reaches an excited state, it can relax to a lower vibrational level before emitting light (fluorescence). This energy loss results in the emitted photon having lower energy (longer wavelength) than the absorbed photon. TD-DFT can be used to optimize the geometry of the first excited state, allowing for the calculation of emission energies and thus the prediction of the Stokes shift, which is a key characteristic of fluorescent molecules.

Despite the established utility of these computational methods, specific data and detailed research findings for 2-(4-Methylpiperidin-1-yl)-5-nitroaniline are not available in the public domain. Consequently, a detailed article with specific data tables and in-depth analysis as requested cannot be generated at this time. The scientific community has yet to publish a dedicated computational study on this molecule.

Detailed Scientific Analysis of this compound Currently Unavailable in Publicly Accessible Literature

A thorough review of published scientific literature reveals a significant lack of specific research data for the chemical compound This compound . Consequently, a detailed article focusing on its computational chemistry and theoretical investigations, as requested, cannot be generated at this time.

The specific areas of inquiry, including quantum chemical methods for mechanistic insights and Hirshfeld surface analysis for quantifying intermolecular interactions, require dedicated studies that appear not to have been conducted or published for this particular molecule. While general methodologies for these computational analyses are well-documented, their application to a specific compound necessitates experimental data, such as that from single-crystal X-ray diffraction, which is not available in the public domain for this compound.

Without dedicated research on this compound, any discussion on the following topics would be purely speculative:

Quantum Chemical Methods for Mechanistic Insights: Understanding reaction mechanisms, electronic properties, and molecular stability through methods like Density Functional Theory (DFT) requires specific computational studies on the molecule's optimized geometry and electronic structure.

Hirshfeld Surface Analysis: This powerful tool for analyzing intermolecular interactions is contingent on crystallographic data. Without a solved crystal structure for this compound, it is impossible to generate Hirshfeld surfaces or analyze the corresponding 2D fingerprint plots.

Elucidation of Hydrogen Bonding Patterns (e.g., N-H⋯O, C-H⋯O): While the presence of amine (N-H) and nitro (O) groups suggests the potential for such hydrogen bonds, their specific patterns, strengths, and geometries within a crystal lattice are unknown.

Quantification of Other Non-Covalent Interactions (e.g., π-π stacking): The presence of a nitroaniline ring suggests the possibility of π-π stacking interactions, but their existence, geometry, and contribution to crystal packing have not been determined.

Until specific computational and crystallographic studies on This compound are published, a scientifically rigorous and accurate article meeting the specified requirements cannot be compiled.

Chemical Reactivity and Transformation of 2 4 Methylpiperidin 1 Yl 5 Nitroaniline

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly impacts the aromatic ring and is itself a site for important chemical transformations.

Reduction of the Nitro Group to Amino Functionality

The reduction of the aromatic nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. This conversion is crucial as the resulting aryl amine is a versatile precursor for numerous other functional groups. libretexts.org For 2-(4-methylpiperidin-1-yl)-5-nitroaniline, this reduction yields 1-(3-amino-4-(4-methylpiperidin-1-yl)phenyl)amine.

A variety of reagents and catalytic systems can accomplish this transformation, offering options that vary in chemoselectivity, reaction conditions, and cost. organic-chemistry.org Common industrial and laboratory methods include catalytic hydrogenation and the use of metal catalysts in acidic media. nih.govwikipedia.org Dinitroarenes can be selectively reduced to the corresponding nitroanilines, highlighting the possibility of controlling reactivity in polynitrated systems. organic-chemistry.org In some cases, regioselective reduction can be achieved, for instance, reducing a nitro group that is ortho to an amino function. who.int While thermodynamically favorable, the reduction of nitroanilines often requires a catalyst to overcome the kinetic barrier. researchgate.net

| Reagent/System | Typical Conditions | Key Features |

|---|---|---|

| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst | Common, efficient, wide functional group tolerance. organic-chemistry.org |

| Fe/HCl | Iron metal in acidic medium (e.g., HCl) | Classic, cost-effective method. libretexts.org |

| Sn/HCl | Tin metal in hydrochloric acid | Another classic method for nitro group reduction. libretexts.org |

| NaBH₄ | Sodium borohydride, often with a catalyst | May require a catalyst for efficient reduction of nitroanilines. researchgate.net |

| Catalytic Hydrosilylation | e.g., PMHS with a Palladium catalyst | High yield with wide functional group tolerance at room temperature. organic-chemistry.org |

Photoredox Reactions and Photochemical Transformations

The nitro group can participate in photochemical reactions. Upon irradiation, nitrobenzene (B124822) derivatives can be excited to a biradical state capable of initiating further reactions, such as abstracting a hydrogen atom. tandfonline.com For instance, the photoreaction of m-nitroaniline in the presence of nitrite (B80452) ions can lead to further nitration of the aromatic ring. tsijournals.com This occurs through the photo-excitation of nitrite ions, which ultimately generate NO₂ radicals that attack the aromatic system. tsijournals.com

Visible-light photoredox catalysis provides a milder alternative to traditional methods for various transformations. researchgate.net This approach can be used to generate α-aminoalkyl radicals from N-aryl glycines, which can then undergo addition reactions. researchgate.net While specific studies on this compound are not prevalent, the presence of the nitro and aniline (B41778) functionalities suggests potential for participation in such light-mediated transformations. researchgate.net The mechanism of action for some 5-nitrofuran derivatives, for example, involves the reduction of the nitro group by nitroreductases to form free radicals that can react with bacterial targets. nih.gov

Reactivity of the Aniline Moiety

The aniline portion of the molecule, consisting of the benzene (B151609) ring and the primary amino group, is highly susceptible to electrophilic attack and directs the regiochemical outcome of such reactions.

Electrophilic Aromatic Substitution Reactions

The reactivity of the benzene ring in this compound towards electrophiles is governed by the cumulative effects of its three substituents.

Amino Group (-NH₂): This is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgrsc.org This is due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the substitution. rsc.orgrsc.org

Nitro Group (-NO₂): This is a strong deactivating group and a meta-director. rsc.orgscispace.com It withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. scispace.com

2-(4-Methylpiperidin-1-yl) Group: This N-alkyl substituent is an activating, ortho-, para-directing group.

Nucleophilic Substitution Reactions on the Piperidine (B6355638) Ring

Direct nucleophilic substitution on an unsubstituted, saturated N-aryl piperidine ring is not a typical reaction pathway. Such rings lack an inherent leaving group and are not activated towards nucleophilic attack. Generally, piperidine and its derivatives act as nucleophiles themselves in reactions like N-arylation via Buchwald-Hartwig amination or SNAr reactions with highly electron-deficient aryl halides. nih.gov

For a nucleophilic substitution to occur on the piperidine ring, the ring would need to be activated, for example, by being part of a pyridinium (B92312) ion. Pyridinium salts are electron-deficient and can undergo nucleophilic aromatic substitution (SNAr) reactions. nih.gov Strategies exist to synthesize N-aryl piperidines from pyridinium salts through a ring-opening and ring-closing process involving Zincke imine intermediates. scispace.comchemrxiv.org However, these reactions apply to the synthesis of the N-aryl piperidine moiety itself, rather than a subsequent substitution on the saturated piperidine ring of the target compound. Kinetic resolution of functionalized piperidines can be achieved through lithiation using a chiral ligand, which involves deprotonation rather than nucleophilic substitution. acs.org

Role of the Piperidine Nitrogen in Basicity and Reactivity

The basicity of N-methylpiperidine, a closely related structure, has a pKa of 10.1 for its conjugate acid. nih.gov The presence of the methyl group on the piperidine ring is electron-donating, which slightly increases the basicity compared to unsubstituted piperidine. fiveable.me The predicted pKa for the related compound 5-(4-Methylpiperazin-1-yl)-2-nitroaniline is approximately 7.35, which reflects the influence of the electron-withdrawing nitroaniline moiety on the piperazine (B1678402) nitrogen. chemicalbook.com The piperidine nitrogen in this compound is expected to be the most basic site in the molecule.

This basicity is crucial in many reactions. Under acidic conditions, this nitrogen will be preferentially protonated, forming a piperidinium (B107235) salt. This protonation can alter the solubility of the molecule and deactivates the aromatic ring towards electrophilic substitution by introducing a positive charge, which has an electron-withdrawing inductive effect. The nucleophilicity of the piperidine nitrogen also allows it to participate in reactions such as alkylation or acylation, provided it is not protonated.

Mechanistic Studies of Key Transformations

The principal transformations involving this compound include its formation, the reduction of its nitro group, and potential substitutions on the aromatic ring. The mechanisms governing these processes are fundamental concepts in organic chemistry.

The core structure of this compound is assembled through the formation of a crucial carbon-nitrogen bond between the aniline ring and the piperidine nitrogen. Two primary, mechanistically distinct pathways are considered for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

This classical mechanism is highly probable for the synthesis of the title compound, likely starting from a precursor like 1-halo-2-amino-4-nitrobenzene. The reaction proceeds via a two-step addition-elimination sequence.

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile, 4-methylpiperidine (B120128), on the carbon atom bearing the leaving group (e.g., a halogen). This step is typically the rate-determining step of the reaction. The strong electron-withdrawing effect of the nitro group, located para to the site of attack, is crucial. It delocalizes the negative charge of the ring, thereby stabilizing the transition state and the subsequent intermediate.

Formation of the Meisenheimer Complex: The nucleophilic addition results in a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group. This delocalization significantly lowers the activation energy for the reaction.

Elimination of the Leaving Group: In the final, rapid step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final product.

Palladium-Catalyzed Buchwald-Hartwig Amination

A more modern and versatile approach for forming the C-N bond is the Buchwald-Hartwig amination. This cross-coupling reaction offers a powerful alternative, particularly for less activated aromatic systems. Recent studies have even demonstrated its applicability to nitroarenes, where the nitro group itself can act as a leaving group. nih.gov The reaction proceeds through a catalytic cycle involving a palladium complex.

Oxidative Addition: A low-valent Palladium(0) species undergoes oxidative addition to the aryl halide (or a related electrophile), forming a Pd(II) complex. This is often the rate-determining step. numberanalytics.com

Amine Coordination and Deprotonation: The amine (4-methylpiperidine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido ligand.

Reductive Elimination: The final step is the reductive elimination of the C-N bond from the palladium complex, which releases the final product, this compound, and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

Computational studies on related systems suggest that reductive elimination can sometimes be the rate-determining step, depending on the specific substrates and ligands used.

The reduction of the nitro group to a primary amine is one of the most significant transformations of nitroanilines, as it provides a route to valuable diamine intermediates. This process is typically achieved through catalytic hydrogenation. The most widely accepted pathway for this transformation is the Haber mechanism, which proposes a stepwise reduction. rsc.org

The reaction proceeds through several key intermediates:

Nitroso Intermediate: The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO).

Hydroxylamine (B1172632) Intermediate: The nitroso group is further reduced to a hydroxylamine (Ar-NHOH).

Final Amine Product: The final step involves the reduction of the hydroxylamine to the corresponding aniline (Ar-NH₂).

Modern catalytic systems, often employing metal nanoparticles, facilitate this transformation by providing a surface for the adsorption of both the nitro compound and the reducing agent (e.g., H₂ or a hydride donor like NaBH₄). rsc.org The catalyst acts as a medium for electron transfer from the reductant to the nitro group. The efficiency and kinetics of these reactions are highly dependent on the catalyst used. nih.govnih.gov

| Catalyst System | Substrate | Reducing Agent | Reaction Time | Conversion (%) | Reference |

|---|---|---|---|---|---|

| CuFe₂O₄ NPs | 2-Nitroaniline (B44862) | NaBH₄ | 50 min | >95% | nih.gov |

| Au/SiO₂/Fe₃O₄ | 2-Nitroaniline | NaBH₄ | 225 s | 100% | nih.gov |

| Au/TiO₂ | Nitrobenzene | H₂ | Variable | High | rsc.org |

| Iron(salen) Complex | Nitroarenes | HBpin | 10 min | High | cardiff.ac.uk |

Further functionalization of the aromatic ring in this compound would proceed via an electrophilic aromatic substitution (EAS) mechanism. The regiochemical outcome of such a reaction is determined by the directing effects of the existing substituents.

Amino Group (-NH-): The aniline nitrogen is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring, stabilizing the carbocation intermediate (the sigma complex).

4-Methylpiperidin-1-yl Group: As a dialkylamino group, this is also strongly activating and ortho, para-directing.

Nitro Group (-NO₂): This is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature, which destabilizes the sigma complex, particularly when the positive charge is adjacent (ortho or para) to it.

The combined effect of these groups would strongly favor electrophilic attack at the positions ortho to the powerfully activating amino group (positions 1 and 3) and para to the amino group (position 5, which is already substituted with the nitro group). Therefore, substitution is most likely to occur at position 3, which is ortho to the aniline nitrogen and meta to the deactivating nitro group. Quantum chemical studies on substituted anilines and nitrobenzenes confirm that the amino group's ability to increase electron density at the ortho and para positions is the dominant factor in directing electrophilic attack. rsc.orgresearchgate.netscispace.com

The mechanism follows the standard two-step pathway for EAS:

Attack on the Electrophile: The π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation known as a sigma complex or arenium ion.

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

Derivatization Strategies for Expanding Chemical Space

N-Acylation of Nitroaniline Derivatives

The primary amine of the nitroaniline moiety is a key handle for derivatization via N-acylation. This reaction converts the amine into an amide, which alters the electronic properties of the molecule, serves as a protecting group, or introduces new functional groups. The acetylation of anilines is a standard procedure to protect the amine group and reduce its activating effect in electrophilic aromatic substitution reactions. rsc.org

The acylation is typically achieved using acylating agents like acyl chlorides or anhydrides. quora.com For instance, the reaction of a nitroaniline with acetic anhydride (B1165640) can proceed smoothly to yield the corresponding acetamide. quora.com While specific studies on 2-(4-Methylpiperidin-1-yl)-5-nitroaniline are not prevalent, the general reactivity of nitroanilines suggests that this transformation is readily achievable. A one-pot reductive acetylation process can also be employed to convert a nitro group directly to an acetamido functionality, although this would modify the existing nitro group rather than the amine of the target compound. iosrjournals.org

Table 1: Common Reagents for N-Acylation of Anilines

| Acylating Agent | Typical Catalyst/Base | Byproduct |

|---|---|---|

| Acyl Chloride (R-COCl) | Pyridine, Triethylamine | HCl |

| Acyl Anhydride ((R-CO)₂O) | None or Acid/Base catalyst | Carboxylic Acid |

This straightforward reaction provides a reliable method for generating a library of amide derivatives from the parent compound.

Formation of Iminoenamine Intermediates for Heterocyclic Diversification

The ortho-positioning of the amino and piperidinyl groups on the nitro-activated benzene (B151609) ring presents opportunities for constructing fused heterocyclic systems. While direct formation of an iminoenamine from the primary amine is one possibility, more complex cyclization reactions are common for ortho-substituted anilines. For example, N-acylated o-nitroaniline derivatives can undergo cyclization under basic conditions to form benzimidazole (B57391) structures. rsc.org

Advanced multicomponent reactions, such as the Ugi four-component reaction, can produce complex intermediates that, upon acid-mediated deprotection and cyclization, form diverse nitrogen-containing heterocycles like 3,4-dihydropyrazin-2(1H)-ones. nih.gov Such strategies involve the formation of iminium intermediates that drive the cyclization process. nih.gov Applying these principles, this compound could serve as a scaffold for generating novel, complex heterocyclic structures through carefully chosen reaction sequences that proceed via imine or enamine-type intermediates.

Strategies for Functionalizing the Piperidine (B6355638) Ring

The 4-methylpiperidine (B120128) ring offers another site for diversification. Direct C-H functionalization of piperidines is a powerful strategy to introduce substituents without requiring pre-functionalized starting materials. nih.gov The site-selectivity (at C2, C3, or C4) can be controlled by the choice of catalyst and the nitrogen protecting group. nih.gov

Key strategies for piperidine functionalization include:

C2 Functionalization : This position is electronically activated but can be sterically hindered. Rhodium-catalyzed C-H insertion reactions have been successfully employed for C2 substitution. nih.gov

C3 Functionalization : The C3 position is electronically deactivated by the nitrogen atom. An indirect approach, such as the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring opening, can achieve C3 substitution. nih.gov

C4 Functionalization : This position is accessible if electronic preferences for other positions can be overridden, for instance, by using sterically demanding catalysts that block more accessible sites. nih.govresearchgate.net

Table 2: Methodologies for Site-Selective Piperidine Functionalization

| Position | Strategy | Catalyst/Reagents | Reference |

|---|---|---|---|

| C2 | Rhodium-catalyzed C-H insertion | Rh₂(R-TCPTAD)₄, Rh₂(R-TPPTTL)₄ | nih.gov |

| C3 | Indirect via cyclopropanation | Rhodium catalysts, Reductive ring-opening | nih.gov |

These modern synthetic methods could be applied to the 4-methylpiperidine moiety of the title compound to create a new axis of structural diversity.

Coupling Reactions for Complex Scaffold Construction (e.g., Suzuki Coupling on related systems)

Cross-coupling reactions are fundamental for constructing complex molecular scaffolds. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide or triflate and an organoboron compound, is a prominent example. mdpi.comnih.gov

Notably, recent advancements have enabled the use of nitroarenes as electrophilic partners in Suzuki-Miyaura cross-coupling reactions. mdpi.comthieme.de This transformation involves the palladium-catalyzed cleavage of the Ar–NO₂ bond, which was previously a significant challenge. acs.orgorganic-chemistry.org A catalyst system comprising a palladium source (e.g., Pd(acac)₂) and a bulky biarylphosphine ligand (e.g., BrettPhos) is often crucial for this denitrative coupling. mdpi.comacs.org

This methodology allows for the direct replacement of the nitro group on compounds like this compound with various aryl, heteroaryl, or alkyl groups, providing a powerful tool for building complex biaryl structures and other extended scaffolds. organic-chemistry.org

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Nitroarenes

| Component | Example | Role | Reference |

|---|---|---|---|

| Catalyst Precursor | Pd(acac)₂ | Source of Palladium(0) | mdpi.comorganic-chemistry.org |

| Ligand | BrettPhos | Stabilizes catalytic species, promotes oxidative addition | mdpi.com |

| Base | K₃PO₄·nH₂O | Activates the organoboron reagent | organic-chemistry.org |

| Solvent | 1,4-Dioxane | Reaction medium | organic-chemistry.org |

The application of such denitrative coupling reactions significantly broadens the synthetic utility of nitroaniline-containing building blocks.

Applications As Building Blocks in Advanced Chemical Synthesis and Materials Science

Utilization in the Construction of Heterocyclic Systems

The ortho-phenylenediamine-like structure inherent to 2-(4-Methylpiperidin-1-yl)-5-nitroaniline, which can be generated in situ via reduction of the nitro group, makes it a valuable precursor for the synthesis of various heterocyclic compounds, most notably benzimidazoles. A highly efficient and versatile one-step method for synthesizing 2-substituted benzimidazoles involves the reductive cyclization of o-nitroanilines in the presence of aldehydes. researcher.lifeorganic-chemistry.orgresearchgate.netresearchgate.net

This transformation is typically achieved using a mild reducing agent such as sodium dithionite (B78146) (Na₂S₂O₄). researcher.lifeorganic-chemistry.org The reaction proceeds by the in situ reduction of the nitro group of this compound to an amino group, forming a transient 1,2-diaminobenzene derivative. This intermediate then condenses with an aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization and aromatization to yield the corresponding benzimidazole (B57391).

This method is compatible with a wide array of functional groups on the aldehyde, allowing for the synthesis of a diverse library of 2-substituted 5- or 6-(4-methylpiperidin-1-yl)benzimidazoles. The reaction conditions are generally mild, often requiring heating in a solvent like ethanol, which makes this approach advantageous over traditional methods that may necessitate harsh conditions. researcher.lifeorganic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Key Features of the Reaction |

| This compound | Various Aldehydes (R-CHO) | 2-Substituted 5-(4-Methylpiperidin-1-yl)benzimidazoles | One-pot synthesis, In situ reduction and cyclization, Mild reaction conditions |

Intermediate in the Synthesis of More Complex Organic Compounds

Beyond its direct use in heterocycle formation, this compound serves as a crucial intermediate in multi-step syntheses of more complex and often biologically active molecules. The presence of both an amino and a nitro group allows for sequential functionalization, where one group can be reacted selectively while the other is masked or remains for a subsequent transformation.

For instance, the amino group can undergo acylation, alkylation, or be used as a directing group in electrophilic aromatic substitution reactions. Subsequently, the nitro group can be reduced to an amine, which then opens up a new set of possible reactions, such as diazotization followed by substitution or further condensation reactions to build more complex heterocyclic frameworks. This stepwise approach is fundamental in the synthesis of pharmaceutical ingredients and other high-value organic materials.

Role in the Development of New Synthetic Methodologies

The reactivity of this compound and its derivatives also plays a role in the development of new synthetic methodologies. For example, the synthesis of novel hybrid molecules by combining the pharmacophoric systems of pyrrolo[2,1-f] researcher.liferesearchgate.netsemanticscholar.orgtriazine and 1-(methylpiperidin-4-yl)aniline has been explored. researchgate.net While this specific example does not use the 5-nitroaniline derivative directly as a starting material, it highlights the interest in the 1-(methylpiperidin-4-yl)aniline scaffold, for which this compound can be a valuable precursor after appropriate modifications.

Furthermore, the amino group of the parent aniline (B41778) can be a precursor for the generation of N-heterocyclic carbene (NHC) ligands. mdpi.com Although not specifically documented for this compound, the general principle involves the conversion of the aniline to an imidazolium (B1220033) salt, which can then be deprotonated to form the NHC. These ligands are widely used in transition-metal catalysis. The development of new catalytic systems is an active area of research, and functionalized anilines like this compound could potentially be used to create novel ligands with tailored electronic and steric properties for specific catalytic applications.

Supramolecular Chemistry and Crystal Engineering

Design and Analysis of Supramolecular Architectures

The molecular structure of 2-(4-Methylpiperidin-1-yl)-5-nitroaniline, featuring a nitro-substituted aromatic ring, a secondary amine, and a methyl-substituted piperidine (B6355638) ring, provides a rich platform for the design of complex supramolecular architectures. The nitro group and the aniline (B41778) moiety are key functional groups that can participate in a variety of intermolecular interactions, leading to the formation of one-, two-, or three-dimensional networks in the solid state.

The design of supramolecular architectures involving nitroaniline derivatives often relies on the predictable nature of hydrogen bonding between the amino group (as a donor) and the nitro group (as an acceptor). In analogous structures, such as 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, the molecules are observed to form chains and three-dimensional networks through a combination of intra- and intermolecular hydrogen bonds. nih.gov The piperidine ring, typically adopting a stable chair conformation, and its methyl substituent can also influence the crystal packing by introducing steric constraints and participating in weaker C-H···O or C-H···π interactions.

The analysis of these architectures is commonly performed using single-crystal X-ray diffraction, which provides precise information about bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. This data allows for a detailed examination of the non-covalent interactions that stabilize the crystal structure.

Role of Hydrogen Bonding in Crystal Packing and Self-Assembly

Hydrogen bonding plays a paramount role in the crystal packing and self-assembly of this compound. The primary amine group (–NH2) is a strong hydrogen bond donor, while the oxygen atoms of the nitro group (–NO2) are effective hydrogen bond acceptors. This donor-acceptor pairing is a common motif in the crystal structures of nitroanilines.

In many substituted nitroanilines, molecules are linked into sheets or more complex frameworks through a combination of hydrogen bonds. elsevierpure.com For instance, in the closely related compound 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, an intramolecular N—H⋯O hydrogen bond is observed, which results in the formation of a stable six-membered ring (an S(6) graph set motif). nih.gov Furthermore, intermolecular N—H⋯N and N—H···O hydrogen bonds link the molecules into chains and ultimately a three-dimensional network. nih.gov It is highly probable that this compound exhibits similar hydrogen bonding patterns, with the aniline N-H acting as a donor to the nitro oxygen atoms of a neighboring molecule, leading to the formation of dimers or extended chains.

| Potential Hydrogen Bond Interactions in this compound | |

| Donor | Acceptor |

| Aniline N-H | Nitro O |

| Aniline N-H | Piperidine N (less likely) |

| Aromatic C-H | Nitro O |

| Piperidine C-H | Nitro O |

Investigation of π-π Interactions and Aromatic Stacking

In addition to hydrogen bonding, π-π interactions involving the aromatic nitroaniline ring are significant in stabilizing the crystal structure of this compound. Aromatic stacking occurs when the planar aromatic rings of adjacent molecules pack in a face-to-face or face-to-edge manner, driven by electrostatic and van der Waals forces.

The presence of the electron-withdrawing nitro group and the electron-donating amino and piperidinyl groups creates a polarized π-system, which can enhance π-π stacking interactions. In the crystal structures of similar compounds, aromatic rings often arrange in parallel or offset-parallel orientations to maximize these stabilizing interactions. For example, in a platinum complex containing both piperidine and 4-nitroaniline, π-π stacking interactions are observed with centroid-to-centroid distances of approximately 3.8 Å. nih.gov

Co-crystallization Strategies with Other Organic or Organometallic Species

Co-crystallization is a powerful strategy in crystal engineering to modify the physicochemical properties of a solid by combining two or more different molecular species in a single crystal lattice. nih.govjaper.in For this compound, co-crystallization can be explored to create novel supramolecular architectures with tailored properties.

Given the presence of hydrogen bond donor (aniline N-H) and acceptor (nitro O, piperidine N) sites, this compound is an excellent candidate for forming co-crystals with other molecules that have complementary functionalities. Common co-formers for such compounds include carboxylic acids, which can form strong N-H···O and O-H···N hydrogen bonds with the aniline and piperidine moieties, respectively. nih.govgoogle.com For instance, co-crystallization of N-(4-nitrophenyl)piperazine with aromatic carboxylic acids has been shown to yield stable salts with extensive hydrogen-bonded networks. nih.gov

Strategies for co-crystallization can include:

Solution-based methods: Dissolving the target compound and a selected co-former in a suitable solvent and allowing them to co-crystallize upon slow evaporation or cooling. nih.gov

Solid-state grinding: Mechanically grinding the two components together, sometimes with a small amount of solvent (liquid-assisted grinding), to induce co-crystal formation. japer.in

Reaction crystallization: Where the co-crystal is formed as the product of a chemical reaction in solution.

The selection of the co-former is critical and is guided by the principles of supramolecular synthons, which are predictable and robust patterns of intermolecular interactions. For this compound, synthons involving the amine and nitro groups would be particularly relevant in designing co-crystallization experiments.

Photophysical and Photochemical Phenomena

Electronic Excited State Characterization

The electronic absorption characteristics of nitroaniline derivatives are dominated by the interplay between the electron-donating amino group and the electron-withdrawing nitro group, mediated by the aromatic π-system. The substitution of a 4-methylpiperidine (B120128) group at the 2-position is expected to enhance the electron-donating strength compared to a simple amino group, influencing the energy and nature of the excited states.

Nature of Low-Lying Excited States (e.g., n,π, π,π)**

The low-lying excited states of molecules like 2-(4-Methylpiperidin-1-yl)-5-nitroaniline are primarily of π,π* character. Based on detailed studies of the prototypical compound p-nitroaniline, the first major absorption band in the electronic spectrum corresponds to a HOMO→LUMO transition with distinct π→π* character. chemrxiv.org This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is delocalized over the benzene (B151609) ring and the amino-type donor group, to the lowest unoccupied molecular orbital (LUMO), which is predominantly localized on the nitro acceptor group. chemrxiv.org

The presence of the electron-donating 4-methylpiperidin-1-yl group is anticipated to raise the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap. This would result in a bathochromic (red) shift of the primary absorption band compared to unsubstituted nitroaniline. The lowest-lying excited singlet state (S₁) is therefore characterized as a π,π* state with significant charge-transfer nature. chemrxiv.org Excitations of the n,π* type, involving the promotion of a non-bonding electron from an oxygen atom of the nitro group to a π* orbital, are also possible but are generally weaker and may be obscured by the more intense π,π* transitions.

Intramolecular Charge-Transfer States

The defining feature of the electronic structure of this class of compounds is the formation of intramolecular charge-transfer (ICT) states upon photoexcitation. The molecule acts as a "push-pull" system, where the electron-donating 4-methylpiperidin-1-yl group ("push") and the electron-withdrawing nitro group ("pull") are linked by the π-conjugated phenyl ring.

Upon absorption of a photon, there is a significant redistribution of electron density, effectively transferring charge from the donor side (amino group and ring) to the acceptor side (nitro group). chemrxiv.org This creates a highly polar excited state with a much larger dipole moment than the ground state. The efficiency and energy of this ICT process are sensitive to the surrounding environment.

Studies on p-nitroaniline have shown a strong correlation between solvent polarity and the energy of the ICT state. chemrxiv.org Increasing solvent polarity stabilizes the polar excited state more than the less polar ground state, leading to a pronounced red-shift in the absorption spectrum. This phenomenon, known as solvatochromism, is a hallmark of molecules with strong ICT character. The charge transfer nature of the transition in p-nitroaniline has been extensively confirmed through theoretical calculations, which show that the first absorption band involves a π→π* transition dominated by charge transfer from the amino group to the nitro group. chemrxiv.org

| Solvent | Dielectric Constant | HOMO-LUMO Gap (eV) | Brightest State Energy (Band 1) (eV) |

|---|---|---|---|

| Gas Phase | 1.000 | 5.797 | 4.337 |

| Cyclohexane | 2.016 | 5.474 | 4.017 |

| Toluene | 2.374 | 5.438 | 3.978 |

| Acetone | 20.493 | 5.021 | 3.551 |

| Acetonitrile | 35.688 | 5.004 | 3.546 |

| Water | 78.355 | 4.957 | 3.520 |

Photochemical Reaction Pathways and Stability Considerations

Intramolecular Hydrogen Transfer Mechanisms

The geometry of this compound features a secondary amine hydrogen on the aniline (B41778) nitrogen positioned ortho to the nitro group. This arrangement facilitates the formation of a strong intramolecular hydrogen bond between the N-H group and an oxygen atom of the NO₂ group. nih.govacs.org This interaction is a key factor in the molecule's ground-state conformation and its photochemical stability.

Dissociation Dynamics

The stability of nitroaromatic compounds upon excitation and ionization is a critical aspect of their photochemistry. For ortho-nitroaniline (ONA), which serves as a model for the target compound, studies have shown that the cation is exceptionally stable compared to other nitroaromatics like nitrobenzene (B124822). nih.gov This high stability is attributed directly to the strong intramolecular hydrogen bonding between the adjacent amino and nitro groups. nih.govnih.gov

Femtosecond time-resolved mass spectrometry experiments on the ONA cation have demonstrated that high-energy photons (e.g., 3.1 eV or 400 nm) are required to induce dissociation. nih.gov The energetic barriers to rearrangement and dissociation reactions are significantly high, preventing fragmentation upon excitation with lower-energy photons. nih.gov The primary dissociation pathways observed for the ONA cation upon sufficient excitation involve the loss of neutral fragments like NO, NO₂, and OH. acs.org

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methylpiperidin-1-yl)-5-nitroaniline, and how can reaction conditions be optimized?

The synthesis typically involves introducing the 4-methylpiperidinyl group to a nitroaniline precursor. Key methods include:

- Buchwald-Hartwig amination : A palladium-catalyzed coupling reaction to attach the piperidine moiety to the aromatic ring. Optimize ligand choice (e.g., Xantphos) and base (e.g., Cs₂CO₃) to improve yields .

- Nucleophilic aromatic substitution : React 5-nitro-2-chloroaniline with 4-methylpiperidine under reflux in a polar aprotic solvent (e.g., DMF). Monitor temperature and stoichiometry to minimize byproducts .

- Yield optimization : Use LCMS for real-time reaction monitoring and adjust reaction time (e.g., 12–24 hours) based on intermediate stability .

Q. How should researchers characterize the purity and structural integrity of this compound?

Employ a multi-technique approach:

- LCMS : Confirm molecular weight (m/z 235.28) and detect impurities using reverse-phase columns (e.g., C18) with acetonitrile/water gradients .

- NMR spectroscopy : Analyze and NMR spectra to verify aromatic proton environments (δ 6.5–8.5 ppm) and piperidine methyl groups (δ 1.0–1.5 ppm). Compare with reference data for nitroaniline derivatives .

- Elemental analysis : Validate %C, %H, and %N against theoretical values (C: 61.26%, H: 7.29%, N: 17.86%) .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritant properties .

- Storage : Keep below -20°C in airtight containers to prevent degradation. Label with CAS 188604-99-1 for hazard tracking .

- Waste disposal : Follow institutional guidelines for nitroaromatic compounds, as they may generate toxic byproducts during incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Case example : Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism. Use deuterated solvents consistently and compare with structurally similar compounds (e.g., 5-nitroaniline derivatives) .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure using SHELXL. Refinement parameters (R-factor < 0.05) ensure accuracy in bond lengths/angles .

Q. What strategies are effective for radiolabeling this compound for pharmacokinetic studies?

- -labeling : Introduce at the methyl group of the piperidine ring via -methyl triflate. Optimize reaction time (<5 minutes) and purification via semi-preparative HPLC (C18 column, acetonitrile/water mobile phase) .

- Biodistribution assays : Administer the radiolabeled compound to murine models and quantify uptake in target tissues (e.g., brain) using microPET imaging at 2–60-minute intervals .

Q. How does the electronic nature of the nitro group influence reactivity in further derivatization?

- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling coupling reactions (e.g., amide formation). Monitor reaction progress via TLC to avoid over-reduction .

- Electrophilic substitution : The nitro group deactivates the aromatic ring, directing electrophiles to meta positions. Use DFT calculations to predict regioselectivity in reactions like sulfonation or halogenation .

Q. What computational methods aid in predicting the biological activity of this compound?

- Molecular docking : Screen against targets (e.g., kinase enzymes) using AutoDock Vina. Parameterize the piperidine nitrogen as a protonated species at physiological pH .

- ADMET profiling : Predict blood-brain barrier penetration (e.g., via SwissADME) using topological polar surface area (TPSA < 60 Ų) and logP values (~2.5) .

Q. How can researchers address low yields in large-scale synthesis?

- Process optimization : Replace batch reactors with flow chemistry setups to enhance heat/mass transfer. Use in-line FTIR to monitor intermediate formation .

- Byproduct analysis : Identify side products (e.g., dimerized nitroaromatics) via HRMS and adjust stoichiometry or catalyst loading to suppress their formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.